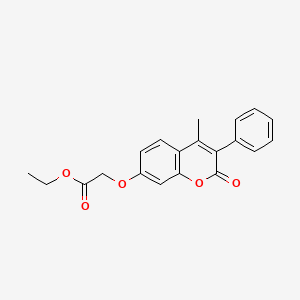

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

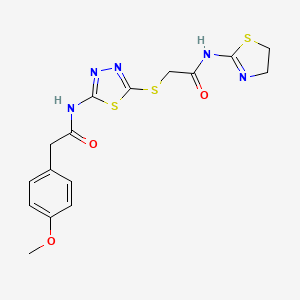

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate is a chemical compound with the linear formula C20H18O5 . It has a molecular weight of 338.363 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Applications De Recherche Scientifique

Synthetic Applications and Chemical Studies

Chemical Synthesis and Structural Analysis : The synthesis and characterization of compounds structurally related to Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate involve complex chemical reactions and advanced analytical techniques. For instance, the synthesis of coumarin derivatives, utilizing similar structural frameworks, showcases the compound's role in forming intricate molecular structures. These syntheses often employ techniques such as X-ray diffraction and NMR spectroscopy for structural elucidation, emphasizing the compound's utility in developing new chemical entities with potential applications in material science and drug development (Rani, 2017).

Catalysis and Reaction Mechanisms : Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate and its analogs play a crucial role in catalysis, serving as substrates or intermediates in various organic reactions. These reactions not only enhance our understanding of chemical reactivity and mechanism but also contribute to the development of new synthetic methodologies that can be applied in the synthesis of complex organic molecules, including pharmaceuticals and polymers (Zhu & Espenson, 1996).

Biological and Pharmacological Research

Antibacterial and Antiviral Activities : The exploration of antibacterial and antiviral properties of coumarin derivatives, closely related to Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate, demonstrates the compound's potential in medicinal chemistry. Research into these areas often involves the synthesis of novel derivatives followed by biological screening to identify compounds with significant activity against various pathogens, contributing to the development of new therapeutic agents (Elhafez et al., 2003).

Enzyme Inhibition and Drug Discovery : The study of enzyme inhibition by compounds structurally related to Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate is essential in drug discovery and development. These investigations often aim to identify novel inhibitors of critical enzymatic pathways involved in disease processes, providing insights into the design of therapeutic agents with improved efficacy and selectivity (Riadi et al., 2021).

Propriétés

IUPAC Name |

ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-23-18(21)12-24-15-9-10-16-13(2)19(14-7-5-4-6-8-14)20(22)25-17(16)11-15/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRPSPVUDABZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2920220.png)

![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2920221.png)

![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2920222.png)

![5-(4-ethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920228.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)

![7-[(E)-but-2-enyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2920234.png)